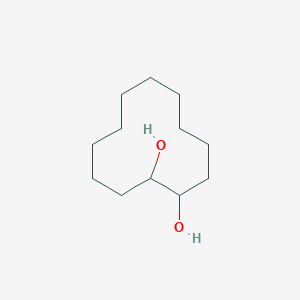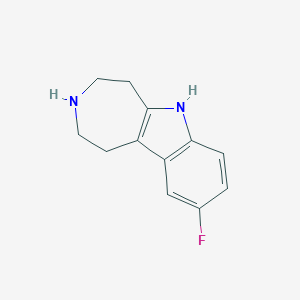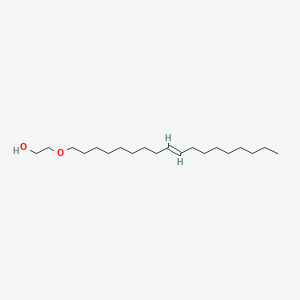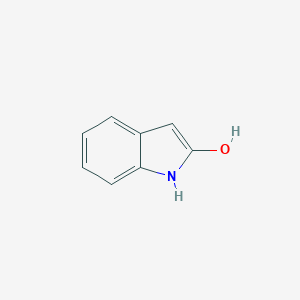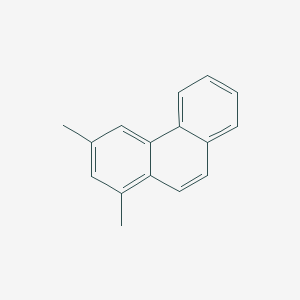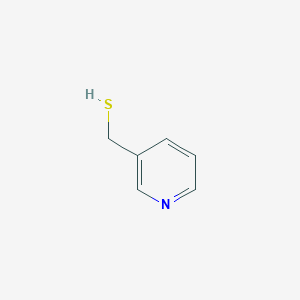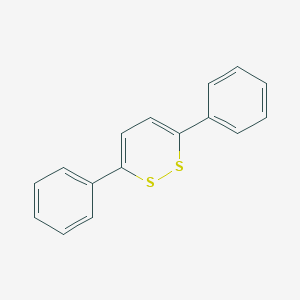
3,6-Diphenyl-1,2-dithiin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the dithiin family, which is known for their unique properties and potential biological activities.
Aplicaciones Científicas De Investigación
3,6-Diphenyl-1,2-dithiin has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have potential anticancer, antiviral, and antibacterial properties. In material science, 3,6-Diphenyl-1,2-dithiin has been studied for its potential applications in organic electronics, such as organic field-effect transistors and organic photovoltaics. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Mecanismo De Acción
The mechanism of action of 3,6-Diphenyl-1,2-dithiin is not fully understood, but several studies have proposed possible mechanisms. In anticancer research, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In antiviral research, it has been suggested that 3,6-Diphenyl-1,2-dithiin inhibits viral replication by blocking viral entry or interfering with viral RNA synthesis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 3,6-Diphenyl-1,2-dithiin. In anticancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antiviral research, 3,6-Diphenyl-1,2-dithiin has been shown to have potent antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-Diphenyl-1,2-dithiin in lab experiments include its unique properties, potential biological activities, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3,6-Diphenyl-1,2-dithiin. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its anticancer, antiviral, and antibacterial activities. In material science, further studies are needed to explore the potential applications of 3,6-Diphenyl-1,2-dithiin in organic electronics and other fields. In addition, further studies are needed to investigate the potential use of this compound as a fluorescent probe in bioimaging.
Conclusion:
In conclusion, 3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique properties and potential biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,6-Diphenyl-1,2-dithiin have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of 3,6-Diphenyl-1,2-dithiin can be achieved through several methods. One of the most commonly used methods is the reaction of 1,2-dithiin with phenyl lithium or phenyl magnesium bromide. Another method involves the reaction of 1,2-dithiin with benzaldehyde in the presence of a Lewis acid catalyst. The synthesis of 3,6-Diphenyl-1,2-dithiin has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Propiedades
Número CAS |
16212-85-4 |
|---|---|
Nombre del producto |
3,6-Diphenyl-1,2-dithiin |
Fórmula molecular |
C16H12S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
3,6-diphenyldithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Otros números CAS |
16212-85-4 |
Sinónimos |
3,6-diphenyldithiine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
